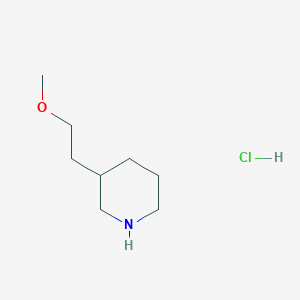

3-(2-Methoxyethyl)piperidine hydrochloride

Description

Structural Significance of the Piperidine (B6355638) Core in Complex Chemical Synthesis

The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceuticals and natural alkaloids. wikipedia.orgijnrd.org Its significance in complex chemical synthesis stems from several key features. The sp3-hybridized state of its carbon and nitrogen atoms imparts a three-dimensional, chair-like conformation, which is crucial for specific molecular interactions with biological targets. wikipedia.org This defined stereochemistry allows for the precise spatial arrangement of substituents, a critical factor in designing molecules with high efficacy and selectivity.

Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized, providing a versatile handle for chemical modifications. nbinno.com This adaptability allows chemists to modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, to optimize its behavior in biological systems. The development of stereoselective synthetic methods for constructing substituted piperidine rings is an active area of research, with techniques ranging from the hydrogenation of pyridine (B92270) precursors to intricate multi-component cascade reactions. nih.gov

Current Research Trajectories on Substituted Piperidine Scaffolds with Alkoxyalkyl Moieties

Research into substituted piperidine scaffolds featuring alkoxyalkyl moieties, such as the methoxyethyl group in 3-(2-Methoxyethyl)piperidine (B1647619) hydrochloride, is driven by the pursuit of novel compounds with unique properties. The introduction of an alkoxyalkyl side chain can influence a molecule's polarity, hydrogen bonding capacity, and conformational flexibility. These modifications can, in turn, affect its biological activity and pharmacokinetic profile.

While specific research on 3-(2-Methoxyethyl)piperidine hydrochloride is not extensively documented in publicly available literature, the broader class of alkoxyalkyl-substituted piperidines is of significant interest. For instance, studies on related structures often explore their potential as ligands for various receptors in the central nervous system. The synthesis of such compounds frequently involves multi-step sequences, beginning with functionalized pyridine precursors that are subsequently reduced and elaborated. The strategic placement of the alkoxyalkyl group at different positions on the piperidine ring allows for a systematic investigation of structure-activity relationships. Current synthetic strategies focus on developing more efficient and stereocontrolled routes to access these valuable chemical scaffolds. nih.gov

Properties

IUPAC Name |

3-(2-methoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-6-4-8-3-2-5-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPGMBVTQYNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 3 2 Methoxyethyl Piperidine Hydrochloride

Contemporary Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine core is the foundational step in the synthesis of 3-(2-Methoxyethyl)piperidine (B1647619) hydrochloride. Modern organic synthesis offers a diverse toolkit for the construction of this saturated heterocycle, ranging from the reduction of aromatic precursors to complex multicomponent assemblies.

Catalytic Hydrogenation and Reductive Strategies

Catalytic hydrogenation of pyridine (B92270) derivatives remains one of the most direct and widely used methods for the synthesis of piperidines. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach typically involves the reduction of a pyridine ring that already bears the desired substituent at the 3-position. For the synthesis of 3-(2-Methoxyethyl)piperidine, this would entail the initial preparation of 3-(2-Methoxyethyl)pyridine.

The hydrogenation of substituted pyridines can be achieved using a variety of catalysts and conditions, with the choice often depending on the nature of the substituents on the pyridine ring. dicp.ac.cnliverpool.ac.uk Commonly employed catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). dicp.ac.cn The reaction conditions can range from ambient temperature and pressure to elevated temperatures and high pressures of hydrogen gas. dicp.ac.cnliverpool.ac.uk

Recent advancements have focused on developing milder and more selective hydrogenation methods. For instance, the use of rhodium oxide (Rh₂O₃) has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. liverpool.ac.uk Furthermore, iridium(III)-catalyzed ionic hydrogenation offers a robust and selective method that tolerates a wide range of functional groups. chemrxiv.org

A key challenge in the hydrogenation of substituted pyridines is controlling the stereochemistry of the resulting piperidine, especially when multiple stereocenters are formed. Asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful strategy to access enantiomerically enriched piperidines. dicp.ac.cnunimi.itnih.gov This method often involves the use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. dicp.ac.cnunimi.it The activation of the pyridine as a pyridinium salt enhances its reactivity towards hydrogenation and can lead to high levels of enantioselectivity. unimi.itnih.gov

| Strategy | Description | Key Features | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation of 3-(2-Methoxyethyl)pyridine | Direct reduction of the corresponding substituted pyridine to the piperidine. | - Atom-economical

| - Requires pre-synthesis of the substituted pyridine

|

| Asymmetric Hydrogenation of Pyridinium Salts | Reduction of a chiral or prochiral pyridinium salt using a chiral catalyst. | - Access to enantiomerically enriched products

| - Requires N-activation of the pyridine ring

|

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions provide a powerful alternative to hydrogenation for the construction of the piperidine ring. These methods involve the formation of one or more C-N or C-C bonds to close a linear precursor into the six-membered ring. oup.com A variety of strategies fall under this category, including intramolecular substitution, addition, and rearrangement reactions.

One common approach is the intramolecular reductive amination of a δ-amino ketone or aldehyde. For the synthesis of 3-(2-Methoxyethyl)piperidine, this would require a precursor containing both an amine and a carbonyl group at the appropriate positions, with the 2-methoxyethyl group already installed.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also valuable for piperidine synthesis. These can include [4+2] and [3+3] cycloaddition strategies. oup.com For instance, a Diels-Alder reaction between a suitable diene and an imine-based dienophile can construct the piperidine framework in a single step with potential for high stereocontrol.

Radical-mediated cyclizations have also been developed for the synthesis of piperidines. oup.com These reactions often proceed under mild conditions and can tolerate a range of functional groups. The intramolecular cyclization of an N-centered radical onto a tethered alkene or alkyne is a common strategy. oup.com

| Strategy | Description | Key Features | Potential Challenges |

|---|---|---|---|

| Intramolecular Reductive Amination | Cyclization of a linear δ-amino carbonyl compound. | - Convergent synthesis

| - Synthesis of the linear precursor can be lengthy |

| Annulation Reactions | Formation of the piperidine ring through cycloaddition. | - High stereocontrol

| - Availability of suitable reaction partners |

| Radical Cyclization | Intramolecular cyclization involving radical intermediates. | - Mild reaction conditions

| - Regioselectivity can be an issue |

Multicomponent and Cascade Reactions for Piperidine Framework Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules like substituted piperidines. ajchem-a.comresearchgate.netnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of highly functionalized piperidines. ajchem-a.comresearchgate.net For the synthesis of a 3-substituted piperidine like 3-(2-Methoxyethyl)piperidine, a multicomponent strategy could involve the reaction of an amine, an aldehyde, and a suitable Michael acceptor. For example, a one-pot reaction of an amine, 2-methoxyacetaldehyde, and a suitable four-carbon fragment could potentially assemble the desired piperidine core with the 2-methoxyethyl group at the 3-position.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient and can lead to the rapid construction of complex molecular architectures from simple starting materials. A cascade reaction for piperidine synthesis might involve an initial Michael addition followed by an intramolecular cyclization and subsequent reduction.

| Strategy | Description | Key Features | Potential Challenges |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the piperidine ring. | - High atom economy and efficiency

| - Optimization of reaction conditions can be complex

|

| Cascade Reactions | A sequence of intramolecular reactions to form the piperidine ring. | - High synthetic efficiency

| - Requires careful design of the starting materials |

Stereoselective Introduction of the 3-(2-Methoxyethyl) Substituent

Achieving the desired stereochemistry at the C3 position of the piperidine ring is a critical aspect of the synthesis of chiral 3-(2-Methoxyethyl)piperidine hydrochloride. Several strategies can be employed to control the stereoselective introduction of the 2-methoxyethyl substituent, either during the construction of the piperidine ring or by functionalization of a pre-existing piperidine scaffold.

Asymmetric Synthesis of Chiral 3-Substituted Piperidines

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. In the context of 3-(2-Methoxyethyl)piperidine, this involves methods that establish the stereocenter at the 3-position with high enantiomeric excess.

As mentioned in section 2.1.1, the asymmetric hydrogenation of 3-substituted pyridinium salts is a powerful approach. unimi.itnih.gov By employing a chiral catalyst, the hydrogenation can proceed with high facial selectivity, leading to the formation of one enantiomer of the piperidine product in excess. unimi.it

Another important strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For piperidine synthesis, a chiral amine can be used as a starting material to construct the piperidine ring, with the chirality of the amine influencing the stereochemistry of the newly formed stereocenters. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidines. acs.org Chiral organocatalysts, such as proline and its derivatives, can catalyze various reactions, including Michael additions and Mannich reactions, to produce enantioenriched piperidine precursors. acs.org

| Strategy | Description | Key Features | Potential Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral pyridine or pyridinium salt. | - Direct access to enantioenriched piperidines

| - Catalyst development and cost |

| Chiral Auxiliaries | Use of a temporary chiral group to direct stereoselective bond formation. | - Predictable stereochemical outcomes

| - Requires additional steps for attachment and removal of the auxiliary |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | - Metal-free and environmentally benign

| - Catalyst loading can be high

|

Diastereoselective Control in Side Chain Alkylation

Diastereoselective reactions are used to control the formation of a specific diastereomer when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the synthesis of 3-(2-Methoxyethyl)piperidine, diastereoselective alkylation of a chiral piperidine precursor can be a powerful strategy.

One common approach involves the alkylation of a chiral enolate derived from a protected piperidone. The pre-existing stereocenter(s) in the piperidone can direct the approach of the electrophile (e.g., a 2-methoxyethyl halide) to one face of the enolate, leading to the formation of one diastereomer in excess. nih.govnih.gov The choice of the nitrogen protecting group and the reaction conditions can have a significant impact on the diastereoselectivity of the alkylation.

Alternatively, a chiral auxiliary attached to the nitrogen atom of the piperidine ring can be used to control the diastereoselectivity of the alkylation at the 3-position. The steric bulk and electronic properties of the chiral auxiliary can effectively shield one face of the molecule, directing the incoming electrophile to the opposite face.

Conjugate addition reactions to chiral α,β-unsaturated piperidones (enones) can also be used to introduce the 2-methoxyethyl group at the 3-position with diastereocontrol. The use of a suitable organocuprate reagent derived from a 2-methoxyethyl halide can lead to the desired 1,4-addition product with high diastereoselectivity.

| Strategy | Description | Key Features | Potential Challenges |

|---|---|---|---|

| Alkylation of Chiral Enolates | Diastereoselective addition of a 2-methoxyethyl electrophile to a chiral piperidone enolate. | - Can provide high levels of diastereoselectivity

| - Formation of the desired enolate regioisomer can be challenging |

| Chiral Auxiliary Control | Use of a chiral group on the nitrogen to direct the alkylation. | - Predictable and often high diastereoselectivity | - Requires additional steps for auxiliary manipulation |

| Conjugate Addition | 1,4-Addition of a 2-methoxyethyl nucleophile to a chiral α,β-unsaturated piperidone. | - Can generate two new stereocenters simultaneously | - Availability of suitable organometallic reagents |

Strategic Functionalization and Salt Formation

Methods for Selective Functional Group Interconversion on the Piperidine Ring

The strategic modification of the piperidine ring is a critical aspect of synthesizing derivatives with desired properties. While the direct functionalization of a simple piperidine ring can be challenging, various methods have been developed for the selective interconversion of functional groups on substituted piperidines. These methods are crucial for creating diverse analogs from a common intermediate.

One of the primary challenges in the functionalization of piperidines is controlling the regioselectivity. The nitrogen atom significantly influences the reactivity of the ring, often making direct C-H functionalization at the C3 position difficult due to electronic effects. nih.gov Consequently, indirect methods are frequently employed. For instance, a common strategy involves the construction of a tetrahydropyridine (B1245486) ring, followed by a cyclopropanation reaction and subsequent reductive ring-opening. This approach allows for the introduction of substituents at the C3 position with high regio- and stereoselectivity. nih.govnih.gov

Once a 3-substituted piperidine is obtained, further modifications can be achieved through functional group interconversion. These transformations allow for the conversion of one functional group into another, expanding the range of accessible derivatives. A summary of potential functional group interconversions is presented in Table 1.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Hydroxyl (-OH) | Halide (-Cl, -Br, -I) | SOCl₂, PBr₃, or P/I₂ |

| Hydroxyl (-OH) | Ester (-OCOR) | Acyl chloride or anhydride (B1165640) in the presence of a base |

| Carbonyl (C=O) | Hydroxyl (-OH) | NaBH₄, LiAlH₄ |

| Carbonyl (C=O) | Alkene (=CH₂) | Wittig reaction (Ph₃P=CH₂) |

| Alkene (=CH₂) | Alkane (-CH₃) | H₂ with Pd, Pt, or Ni catalyst |

| Nitrile (-CN) | Amine (-CH₂NH₂) | LiAlH₄ or catalytic hydrogenation |

| Amine (-NH₂) | Amide (-NHCOR) | Acyl chloride or anhydride |

These interconversions are standard procedures in organic synthesis and can be adapted for complex molecules like 3-(2-Methoxyethyl)piperidine. ub.eduslideshare.net For example, if a precursor with a hydroxyl group on the side chain is synthesized, it can be converted to a halide to allow for further carbon-carbon bond-forming reactions. Similarly, a carbonyl group can be reduced to a hydroxyl group or converted to an alkene, providing multiple pathways for diversification. The choice of reagents and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

Hydrochloride Salt Formation: Implications for Chemical Stability and Handling

The conversion of a freebase amine, such as 3-(2-Methoxyethyl)piperidine, into its hydrochloride salt is a common practice in the pharmaceutical and chemical industries. This transformation has significant implications for the compound's chemical stability and handling characteristics.

Chemical Stability:

Piperidine hydrochloride is generally more stable than its freebase form. cdhfinechemical.com The salt is a solid at room temperature and is less susceptible to degradation from atmospheric carbon dioxide and moisture. fishersci.com The protonation of the nitrogen atom in the piperidine ring reduces its basicity and nucleophilicity, which in turn can prevent unwanted side reactions.

Key stability considerations for piperidine hydrochloride include:

Hygroscopicity: The salt can absorb moisture from the air, which may affect its physical properties and long-term stability. fishersci.comchemicalbook.com Therefore, it should be stored in a cool, dry place in a tightly sealed container. cdhfinechemical.com

Incompatibilities: Piperidine hydrochloride is incompatible with strong bases, which will deprotonate the piperidinium (B107235) ion to regenerate the freebase. It is also incompatible with strong oxidizing agents. cdhfinechemical.comfishersci.comjubilantingrevia.com

Hazardous Decomposition Products: Under fire conditions, piperidine hydrochloride can decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. cdhfinechemical.comfishersci.com

Handling:

The conversion to a hydrochloride salt often simplifies the handling of amine compounds. As a crystalline solid, 3-(2-Methoxyethyl)piperidine hydrochloride is easier to weigh and transfer compared to a potentially oily or volatile freebase. chemicalbook.com

Important handling precautions for piperidine hydrochloride are summarized in Table 2.

| Handling Aspect | Precaution | Rationale |

| Personal Protective Equipment | Wear appropriate gloves, safety glasses, and a lab coat. fishersci.comjubilantingrevia.com | To prevent skin and eye contact with the potentially irritating solid. |

| Ventilation | Handle in a well-ventilated area or in a fume hood. cdhfinechemical.comfishersci.com | To avoid inhalation of dust particles. |

| Dust Formation | Avoid creating dust during handling. cdhfinechemical.com | Fine dust can be easily inhaled and may be a respiratory irritant. |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials. cdhfinechemical.comjubilantingrevia.com | To maintain the integrity of the compound and prevent hazardous reactions. |

Industrial Synthesis Considerations for 3-(2-Methoxyethyl)piperidine Hydrochloride Precursors

The industrial-scale synthesis of 3-(2-Methoxyethyl)piperidine hydrochloride requires careful consideration of precursor synthesis to ensure a cost-effective, efficient, and scalable process. A common and practical approach for the industrial production of substituted piperidines involves the synthesis of a correspondingly substituted pyridine, followed by its reduction. nih.govclockss.org

Precursor Synthesis: Substituted Pyridines

The key precursor for 3-(2-Methoxyethyl)piperidine is 3-(2-Methoxyethyl)pyridine. The synthesis of such substituted pyridines can be achieved through various methods, including:

Condensation Reactions: The Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine ring from aldehydes, β-ketoesters, and a nitrogen source like ammonia. baranlab.org By choosing the appropriate starting materials, a substituent can be introduced at the 3-position.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to attach the 2-methoxyethyl side chain to a pre-functionalized pyridine ring (e.g., 3-halopyridine).

Functionalization of Pyridine Derivatives: Existing pyridine derivatives can be modified. For instance, 3-picoline (3-methylpyridine) can be functionalized at the methyl group to build the desired side chain.

Reduction of the Pyridine Ring

Once the 3-(2-Methoxyethyl)pyridine precursor is obtained, the next critical step is the reduction of the aromatic pyridine ring to the saturated piperidine ring. Several methods are suitable for industrial-scale reduction:

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of pyridines. nih.govclockss.org The reaction is typically carried out under hydrogen pressure using a heterogeneous catalyst.

A comparison of common catalysts for pyridine reduction is provided in Table 3.

| Catalyst | Advantages | Disadvantages |

| Raney Nickel | Relatively inexpensive, effective for many substrates. | Can be pyrophoric, requires careful handling. |

| Platinum (e.g., PtO₂, Pt/C) | Highly active, can be used under milder conditions. | More expensive than nickel-based catalysts. |

| Rhodium (e.g., Rh/C) | Can offer high stereoselectivity in some cases. nih.gov | Generally more expensive than platinum or nickel. |

| Ruthenium (e.g., Ru/C) | Effective for the hydrogenation of N-heterocycles. | Cost can be a factor. |

The choice of catalyst, solvent, temperature, and pressure are critical parameters that need to be optimized for each specific substrate to achieve high yield, purity, and cost-effectiveness on an industrial scale. For instance, the presence of certain functional groups on the pyridine ring might necessitate the use of specific catalysts to avoid side reactions. nih.gov

Salt Formation

The final step in the industrial process is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the 3-(2-Methoxyethyl)piperidine freebase with hydrochloric acid (either as a gas or an aqueous/alcoholic solution), followed by crystallization of the salt. The crystallization process needs to be carefully controlled to ensure the desired particle size, purity, and yield of the final product.

Chemical Reactivity and Transformative Processes of 3 2 Methoxyethyl Piperidine Hydrochloride

Oxidation Reactions and Mechanistic Considerations

The oxidation of 3-(2-Methoxyethyl)piperidine (B1647619) can be directed at the nitrogen atom, the α-carbons (C2 and C6) of the piperidine (B6355638) ring, other ring carbons, or the methoxyethyl side chain. The reaction's outcome is highly dependent on the oxidant, catalyst, and reaction conditions employed.

A primary pathway for the oxidation of piperidine derivatives involves the formation of an iminium ion intermediate. This can be achieved through various methods, including the use of manganese catalysts with hydrogen peroxide or via the decomposition of an N-oxide precursor. For 3-(2-Methoxyethyl)piperidine, oxidation would preferentially form an equilibrium of two endocyclic iminium ions at the C2 and C6 positions. The substituent at the C3 position can influence the regioselectivity of this process. These electrophilic iminium ions are highly valuable intermediates, readily trapped by a variety of nucleophiles to yield α-substituted piperidines.

Mechanistically, many C-H oxidation reactions proceed via a hydrogen atom transfer (HAT) followed by an electron transfer, which generates the key iminium cation. Photocatalytic methods using reagents like decatungstate have also been developed for N-Boc protected piperidines, leading to either α-hydroxylation or, in the presence of a suitable base, α,β-desaturation to form an enecarbamate.

The nitrogen atom itself can be oxidized. For instance, oxidation of piperidines can yield N-oxyl radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). While the subject molecule lacks the steric hindrance of TEMPO precursors, oxidation to the corresponding nitroxide radical under specific conditions is a potential transformation. Furthermore, atmospheric photo-oxidation, initiated by hydroxyl radicals, can lead to H-abstraction from the N-H bond or various C-H bonds, resulting in products like imines (e.g., 2,3,4,5-tetrahydropyridines), nitrosamines, and nitramines.

Severe oxidation can lead to cleavage of the side chain or the piperidine ring itself. For example, the oxidation of the structurally related 1-(2-Hydroxyethyl)piperidine with a silver(III) complex resulted in the cleavage of the C-C bond of the side chain to yield piperidine and formaldehyde.

Below is a table summarizing potential oxidation reactions.

| Reagent/Catalyst | Moiety Targeted | Key Intermediate | Potential Product(s) |

| Mn Catalyst / H₂O₂ | α-C-H (Ring) | Iminium Cation | α-Hydroxylated or α-Alkylated Piperidine |

| N-Oxide Formation & Elimination | α-C-H (Ring) | Iminium Cation | α-Substituted Piperidine |

| Hypervalent Iodine Reagents | α-C-H (N-Acyl Ring) | N-Acyliminium Ion | α-Functionalized N-Acylpiperidine |

| Photocatalyst (e.g., decatungstate) | α-C-H (N-Boc Ring) | Iminium Cation | α-Hydroxypiperidine, Enecarbamate |

| TEMPO-like Oxidation | N-H | Nitroxide Radical | N-Oxyl Piperidine Radical |

| Strong Oxidants (e.g., Ag(III)) | C-C (Side Chain) | N/A | Piperidine, Methoxyacetaldehyde |

Reduction Reactions and Product Diversification

Since 3-(2-Methoxyethyl)piperidine features a fully saturated heterocyclic ring, reduction reactions are primarily relevant for its precursors or derivatives. The synthesis of substituted piperidines often begins with the reduction of the corresponding pyridine (B92270) derivative. This fundamental transformation offers a direct route to the piperidine scaffold and allows for the introduction of stereochemical diversity.

Catalytic hydrogenation is the most common method for the reduction of pyridines. A wide range of heterogeneous catalysts, including platinum (e.g., PtO₂), palladium (Pd/C), rhodium (Rh/C), and ruthenium, are effective. The choice of catalyst, solvent, and conditions (pressure, temperature) can influence the stereoselectivity of the reduction, which is particularly important when multiple substituents are present on the ring. For instance, the hydrogenation of a hypothetical 3-(2-methoxyethyl)pyridine precursor could lead to cis and trans diastereomers of the final piperidine product. Iridium-catalyzed ionic hydrogenation has emerged as a robust method that tolerates a wide range of reducible functional groups, allowing for the selective reduction of the pyridine ring in complex molecules.

Hydride-based reagents can also be employed. Sodium borohydride (B1222165) (NaBH₄), typically used for reducing ketones and aldehydes, can reduce pyridinium (B92312) salts to yield tetrahydropyridines. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing lactams (e.g., piperidin-2-ones) to the corresponding cyclic amines.

Product diversification can be achieved by coupling oxidation and reduction steps. For example, if an oxidation reaction introduces a ketone (a piperidone) or an imine (a tetrahydropyridine) functionality into the 3-(2-Methoxyethyl)piperidine scaffold, subsequent reduction can generate hydroxyl or amino derivatives. The use of stereoselective reducing agents in this step can provide access to specific diastereomers, significantly expanding the range of accessible molecular architectures.

The following table outlines common reduction methods applicable to precursors or derivatives of 3-(2-Methoxyethyl)piperidine.

| Reaction Type | Reagent/Catalyst | Substrate | Product |

| Catalytic Hydrogenation | PtO₂, Pd/C, Rh/C, Ru | Pyridine Precursor | Piperidine |

| Ionic Hydrogenation | Iridium(III) Catalyst | Pyridine Precursor | Piperidine |

| Hydride Reduction | NaBH₄ | Pyridinium Salt | Tetrahydropyridine (B1245486) |

| Hydride Reduction | LiAlH₄ | Piperidone Derivative | Hydroxypiperidine |

| Reductive Amination | NaCNBH₃, Borane-Pyridine | Piperidone Derivative | Aminopiperidine |

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine and Methoxyethyl Moieties

The structure of 3-(2-Methoxyethyl)piperidine offers two primary sites for substitution reactions: the nucleophilic nitrogen of the piperidine ring and the methoxyethyl side chain, which can undergo ether cleavage.

Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a potent nucleophile after deprotonation from its hydrochloride salt form. It readily participates in substitution reactions with a wide range of electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base results in the formation of the corresponding N-alkylated tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields N-acylpiperidines (amides). This transformation is often used to protect the nitrogen or to introduce specific functional groups.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or borane-pyridine complex) to afford N-substituted derivatives.

Michael Addition: As a nucleophile, the piperidine nitrogen can undergo conjugate addition to α,β-unsaturated carbonyl compounds, forming β-amino carbonyl derivatives.

Reactions on the Piperidine Ring Carbons: While the saturated carbons of the piperidine ring are generally unreactive towards substitution, they can be activated. For instance, formation of an enamine from a corresponding piperidone derivative can activate the α-carbon for electrophilic substitution. Direct C-H alkylation at the C3 position has also been achieved by generating an enamide anion from a piperideine intermediate, which then acts as a nucleophile.

Reactions of the Methoxyethyl Moiety: The ether linkage in the methoxyethyl side chain is susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via a nucleophilic substitution mechanism. The process begins with the protonation of the ether oxygen, converting it into a good leaving group. A halide ion then attacks one of the adjacent carbon atoms. For the methoxyethyl group, an Sₙ2 attack by the halide can occur at either the methyl carbon (releasing a 2-(3-piperidyl)ethanol derivative) or the ethyl carbon (releasing methanol (B129727) and a 3-(2-haloethyl)piperidine derivative). This cleavage provides a valuable method for unmasking a hydroxyl group or introducing a reactive halide on the side chain for further derivatization.

| Moiety | Reaction Type | Reagent(s) | Product Type |

| Piperidine Nitrogen | N-Alkylation | Alkyl Halide, Base | N-Alkyl Piperidine (Tertiary Amine) |

| Piperidine Nitrogen | N-Acylation | Acyl Halide / Anhydride (B1165640) | N-Acyl Piperidine (Amide) |

| Piperidine Nitrogen | Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Methoxyethyl Side Chain | Ether Cleavage | HBr or HI | 3-(2-Hydroxyethyl)piperidine or 3-(2-Haloethyl)piperidine |

Advanced Derivatization for Novel Chemical Entities

The 3-(2-Methoxyethyl)piperidine scaffold serves as a valuable starting point for the synthesis of more complex and novel chemical entities, particularly those with enhanced three-dimensionality, which is a desirable trait in modern drug discovery.

Synthesis of Bicyclic and Bridged Systems: One powerful strategy for creating novel architectures is ring-closing metathesis (RCM). This involves introducing two terminal alkene functionalities onto the 3-(2-methoxyethyl)piperidine core, either on the nitrogen and a ring carbon or at two different ring positions. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs catalyst, can then forge a new ring, leading to the formation of fused, bridged, or spiro-bicyclic systems. For example, N-alkenylation followed by C-alkenylation at the C3 position could create a diene precursor suitable for an RCM reaction to form a fused bicyclic piperidine.

Spirocycle Construction: Spirocyclic piperidines are of significant interest in medicinal chemistry. The 3-substituted nature of the title compound makes it a potential precursor for 3-spiropiperidines. Synthetic strategies could involve an intramolecular cyclization where the methoxyethyl side chain is first modified into a nucleophilic or electrophilic partner that can react with a functional group installed at the C3 position of the ring. An asymmetric 'Clip-Cycle' approach, involving a cross-metathesis followed by a chiral-catalyst-promoted intramolecular cyclization, represents a modern method to access such structures enantioselectively.

Late-Stage C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient tool for derivatization, avoiding the need for lengthy pre-functionalization sequences. Transition-metal catalysis (e.g., using rhodium or palladium) or photoredox catalysis can be employed to selectively activate C-H bonds α to the nitrogen atom (C2 and C6 positions) for arylation, alkylation, or other coupling reactions. The directing-group-free nature of some of these methods makes them particularly attractive for the late-stage modification of the piperidine scaffold, rapidly generating a library of novel analogues.

These advanced methods allow chemists to move beyond simple N-functionalization and explore the three-dimensional chemical space around the piperidine core, leading to the generation of novel chemical entities with potentially unique biological and physicochemical properties.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each proton and carbon atom in 3-(2-Methoxyethyl)piperidine (B1647619) hydrochloride can be established.

One-Dimensional (1D) and Two-Dimensional (2D) NMR for Proton and Carbon Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to coupling with adjacent protons. The methoxy (B1213986) group would appear as a singlet, while the ethyl chain protons would show characteristic multiplets. The presence of the hydrochloride salt would likely lead to a broad signal for the N-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of unique carbon environments. Distinct signals would be expected for the carbons of the piperidine ring, the ethyl side chain, and the methoxy group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (nitrogen and oxygen).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment.

COSY: A COSY spectrum would reveal proton-proton coupling correlations, helping to establish the connectivity of protons within the piperidine ring and the ethyl side chain.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

A hypothetical data table for the expected NMR assignments is presented below. Please note that these are predicted values and have not been experimentally verified.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 2.5 - 3.0 | 50 - 55 |

| 3 | 1.5 - 2.0 | 30 - 35 |

| 4 | 1.2 - 1.8 | 25 - 30 |

| 5 | 1.2 - 1.8 | 25 - 30 |

| 6 | 2.5 - 3.0 | 50 - 55 |

| 7 (CH₂) | 1.5 - 2.0 | 35 - 40 |

| 8 (CH₂) | 3.3 - 3.6 | 70 - 75 |

| 9 (OCH₃) | 3.2 - 3.4 | 58 - 62 |

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Application of Coupling Constants in Stereochemical and Conformational Determinations

The magnitude of the coupling constants (J-values) between protons on the piperidine ring, obtained from the high-resolution ¹H NMR spectrum, would provide valuable insight into the stereochemistry and preferred conformation of the ring. For a chair conformation, the coupling between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing these coupling constants, the relative orientation of the substituents on the piperidine ring can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of the protonated molecule [M+H]⁺. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. For 3-(2-Methoxyethyl)piperidine hydrochloride (C₈H₁₇NO·HCl), the expected accurate mass of the free base (C₈H₁₇NO) would be calculated and compared to the experimental value.

| Ion | Calculated m/z |

| [C₈H₁₈NO]⁺ | 144.1383 |

Note: This value corresponds to the protonated free base.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Absolute Configuration

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of 3-(2-Methoxyethyl)piperidine hydrochloride can be grown, this technique can be used to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography can establish the absolute configuration of chiral centers, if present. For the hydrochloride salt, this analysis would also reveal the nature of the ionic interaction between the piperidinium (B107235) cation and the chloride anion, as well as any intermolecular hydrogen bonding interactions.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would show characteristic absorption or scattering bands corresponding to specific functional groups present in 3-(2-Methoxyethyl)piperidine hydrochloride.

Infrared (IR) Spectroscopy:

N-H stretch: A broad band in the region of 2700-2250 cm⁻¹ would be indicative of the N-H⁺ stretch of the piperidinium hydrochloride.

C-H stretch: Bands in the 3000-2850 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl and methoxy groups.

C-O stretch: A strong band in the 1150-1085 cm⁻¹ region would be characteristic of the C-O-C ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations of the piperidine ring would be expected to show distinct Raman signals.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H⁺ Stretch | 2700 - 2250 | IR |

| C-H Stretch | 3000 - 2850 | IR, Raman |

| C-O-C Stretch | 1150 - 1085 | IR |

Conformational Analysis and Stereochemical Principles

Dynamic Conformational Equilibria of 3-Substituted Piperidines

The piperidine (B6355638) ring is not a static, planar structure but exists in a dynamic equilibrium of various conformations. The chair conformation is overwhelmingly the most stable and prevalent form for the majority of piperidine derivatives. ias.ac.ined.ac.uk This preference is due to its ability to minimize both angular and torsional strain, resulting in a low-energy state.

The piperidine ring predominantly adopts a chair conformation, which interconverts via a higher-energy twist-boat intermediate. rsc.org For monosubstituted piperidines, as with cyclohexanes, there are two possible chair conformers resulting from ring inversion, which places the substituent in either an axial or an equatorial position. The relative population of these two conformers is determined by the difference in Gibbs free energy (ΔG°) between them.

Table 1: Representative Conformational Free Energy (A-values) for Substituents on a Saturated Six-Membered Ring

This table illustrates the energetic preference for the equatorial position. Higher A-values indicate a stronger preference for the equatorial conformer.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.8 |

| -CH₂CH₃ (Ethyl) | 1.9 |

| -CH(CH₃)₂ (Isopropyl) | 2.1 |

| -OH (Hydroxy) | 0.9 |

| -F (Fluoro) | 0.3 |

Data adapted from principles of conformational analysis. pearson.compearson.com

For 3-(2-Methoxyethyl)piperidine (B1647619) hydrochloride, the substituent at the C3 position is a flexible 2-methoxyethyl group. Its preference for an axial versus equatorial position is dictated by several competing factors.

Steric Effects : The primary determinant is steric hindrance. The 2-methoxyethyl group is larger than a methyl group, and like any alkyl substituent, it will generally prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens at the C1 and C5 positions (1,3-diaxial interactions). pearson.comrsc.org The energetic cost of placing this group in the axial position would be expected to be at least comparable to that of an ethyl or isopropyl group.

Electronic Effects : In the hydrochloride form, the nitrogen atom is protonated and positively charged (-NH₂⁺-). This introduces powerful electrostatic interactions that can significantly influence conformational equilibrium. nih.gov Attractive or repulsive charge-dipole interactions between the ammonium (B1175870) cation and the polar methoxy (B1213986) group (-OCH₃) can alter the typical steric preferences. nih.govnih.gov For instance, studies on 3-halopiperidinium cations have shown that electrostatic forces can stabilize axial conformations to a surprising degree. nih.gov It is also possible for an intramolecular hydrogen bond to form between the N-H proton and the oxygen atom of the methoxy group, which could favor specific conformers, potentially including an axial orientation of the substituent, depending on the resulting ring geometry. researchgate.net The gauche effect might also play a role in the preferred torsion angles within the 2-methoxyethyl side chain itself.

Enantiomeric and Diastereomeric Purity Assessment Methodologies

The C3 position of 3-(2-Methoxyethyl)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-. The accurate determination of enantiomeric purity (or enantiomeric excess, ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for this purpose. nih.govnih.gov

This method allows for the direct separation of the two enantiomers, enabling their quantification. acs.org For compounds lacking a strong chromophore for UV detection, a pre-column derivatization step is often employed. nih.govresearchgate.net In this indirect approach, the racemic piperidine is reacted with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. researchgate.netchiralpedia.com The relative peak areas of the diastereomers then correspond directly to the enantiomeric ratio of the original sample. nih.gov

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational methods are invaluable tools for mapping the potential energy surface of flexible molecules like 3-(2-Methoxyethyl)piperidine, providing insight into the relative stabilities of different conformers. researchgate.netrsc.org

Molecular Mechanics (MM) force fields offer a rapid method to explore a wide range of possible conformations. These calculations can predict the geometries and relative energies of various chair, boat, and twist-boat structures, as well as different orientations (rotamers) of the 2-methoxyethyl side chain. nih.gov

Density Functional Theory (DFT) provides a higher level of theory, yielding more accurate electronic structures and energies. rsc.orgresearchgate.net DFT calculations are used to optimize the geometries of the low-energy conformers identified by MM and to obtain more reliable predictions of their relative stabilities and population based on the Boltzmann distribution. nih.govresearchgate.net These calculations can precisely model the subtle interplay of steric repulsion and electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, that dictate the preferred conformation. nih.govnih.gov

Table 2: Illustrative Comparison of Computational Methods for Conformational Energy Prediction

This table provides a conceptual overview of the application of different computational levels of theory.

| Method | Relative Speed | Accuracy | Key Application |

| Molecular Mechanics (MM) | Very Fast | Lower | Initial conformational search, screening many possibilities. |

| Density Functional Theory (DFT) | Slower | High | Accurate energy calculation, geometry optimization, electronic property analysis. |

| G3MP2 and similar | Very Slow | Very High | High-accuracy benchmark calculations for energy differences. nih.gov |

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. acs.org This method is effective for modeling how a polar solvent can stabilize conformers with larger dipole moments. nih.govresearchgate.net

For more detailed analysis, explicit solvent models can be used in molecular dynamics (MD) simulations. researchgate.netnih.gov In this approach, individual solvent molecules are included in the simulation box, allowing for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.gov These simulations provide a dynamic picture of how the solvent environment affects the conformational stability and flexibility of 3-(2-Methoxyethyl)piperidine hydrochloride. researchgate.net

Advanced Research Applications in Synthetic Organic Chemistry

3-(2-Methoxyethyl)piperidine (B1647619) Hydrochloride as a Key Building Block in Complex Organic Synthesis

The true value of a chemical compound in synthetic chemistry is often measured by its utility as a building block—a foundational piece for constructing more elaborate molecules. 3-(2-Methoxyethyl)piperidine hydrochloride, with its secondary amine integrated within a conformationally defined ring and a flexible, functionalized side chain, is a prime example of such a scaffold. nbinno.com The secondary amine of the piperidine (B6355638) ring is a nucleophilic site, readily participating in a variety of bond-forming reactions.

Synthetic chemists leverage this reactivity for applications such as:

N-Alkylation and N-Arylation: Introducing new substituents on the nitrogen atom to build molecular complexity.

Acylation and Sulfonylation: Forming amides and sulfonamides, which are common functional groups in biologically active compounds. acs.org

Reductive Amination: Reacting with aldehydes and ketones to form new carbon-nitrogen bonds, expanding the molecular framework.

The 3-position methoxyethyl side chain imparts specific physicochemical properties to the final molecule, such as increased polarity and the potential for hydrogen bonding via the ether oxygen. This can influence solubility, cell permeability, and target-binding interactions in medicinal chemistry applications. While specific, publicly documented syntheses starting directly from 3-(2-Methoxyethyl)piperidine hydrochloride are specialized, its structural motifs are representative of those used in creating novel therapeutic agents. The development of chiral building blocks is particularly crucial for synthesizing stereochemically defined drug candidates. portico.org

Table 1: Potential Synthetic Transformations of 3-(2-Methoxyethyl)piperidine

| Reaction Type | Reagents | Functional Group Formed | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | Tertiary Amine | Introduction of diverse side chains for SAR studies |

| N-Acylation | Acyl chloride (R-COCl), Base | Amide | Synthesis of bioactive amides, peptide mimics |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent | Tertiary Amine | Elaboration of complex amine structures |

| N-Arylation | Aryl halide, Catalyst (e.g., Pd) | N-Aryl Piperidine | Access to CNS-active compound scaffolds |

Role in the Development of Methodologies for Heterocyclic Compound Synthesis

The synthesis of substituted piperidines is a significant objective in modern organic chemistry. ajchem-a.com The development of new, efficient, and stereoselective methods for creating these heterocyclic systems is an active area of research. Compounds like 3-(2-Methoxyethyl)piperidine and its precursors are instrumental in this field, not just as products but as test substrates for novel synthetic strategies. nih.gov

Methodologies where such structures are relevant include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: A common route to piperidines involves the reduction of a corresponding substituted pyridine. nih.govwhiterose.ac.uk The development of catalysts that can achieve this reduction with high stereoselectivity and functional group tolerance is crucial. For instance, creating a 3-substituted piperidine often begins with a 3-substituted pyridine, and the conditions required for hydrogenation must not affect the side chain. enamine.net

Intramolecular Cyclization Reactions: New methods often focus on forming the piperidine ring itself through cyclization of a linear precursor. Research into gold-catalyzed annulation or radical-mediated cyclizations often uses substrates that would lead to functionalized piperidines to demonstrate the utility of the new method. ajchem-a.comnih.gov

Asymmetric Synthesis: Developing methods to produce enantiomerically pure 3-substituted piperidines is a key goal for the pharmaceutical industry. acs.org Strategies might involve Rh-catalyzed asymmetric carbometalation of dihydropyridines or diastereoselective lithiation, where the resulting products serve as valuable chiral intermediates. acs.orgnih.gov

The synthesis of a library of regio- and diastereoisomers of substituted piperidines allows for a thorough exploration of chemical space, which is essential for fragment-based drug discovery. whiterose.ac.uk The general synthetic routes developed for these libraries are often applicable to a wide range of derivatives, including those with a methoxyethyl side chain.

Utilization in Fine Chemicals Production and Specialty Chemical Intermediates

3-(2-Methoxyethyl)piperidine hydrochloride is classified as a specialty chemical intermediate. Its availability from various chemical suppliers indicates its use in both academic research and industrial applications for the production of fine chemicals. scbt.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, often as precursors for pharmaceuticals, agrochemicals, and other high-value products. nbinno.com

The role of this compound as an intermediate stems from its bifunctional nature:

The Piperidine Core: A robust heterocyclic scaffold that is central to the structure of many pharmaceutical agents.

The Methoxyethyl Side Chain: A functional handle that can be used to tune the properties of the final product or to participate in further chemical transformations.

While large-scale production data is proprietary, the presence of this compound in chemical catalogs suggests a demand from research and development departments in the pharmaceutical and biotechnology sectors. These organizations synthesize novel, complex molecules for biological screening, and intermediates like 3-(2-Methoxyethyl)piperidine hydrochloride are essential starting materials for these programs.

Applications in Exploring Structure-Reactivity Relationships within Piperidine Architectures

Understanding how the position and nature of a substituent on the piperidine ring affect its chemical and physical properties is fundamental to rational drug design. The study of structure-activity relationships (SAR) and structure-reactivity relationships provides this critical insight. 3-(2-Methoxyethyl)piperidine is an excellent substrate for such studies.

Key aspects of its structure that influence reactivity and molecular interactions include:

Electronic Effects: The ether oxygen in the side chain is a hydrogen bond acceptor, which can lead to specific intramolecular or intermolecular interactions. This can affect the pKa of the piperidine nitrogen and the molecule's binding affinity to proteins.

Steric Hindrance: The 3-substituent can sterically hinder reactions at the adjacent nitrogen atom or at the C2 and C4 positions of the ring, influencing regioselectivity in further functionalization reactions.

By comparing the properties and reactivity of 3-(2-Methoxyethyl)piperidine with other 3-substituted piperidines (e.g., 3-methylpiperidine, 3-phenylpiperidine), researchers can systematically probe how factors like size, flexibility, and polarity impact biological activity and chemical behavior. nih.gov This knowledge is invaluable for designing next-generation molecules with improved efficacy and selectivity.

Table 2: Comparative Influence of 3-Position Substituents on Piperidine Properties

| Substituent at C3 | Key Feature | Expected Influence on Properties |

|---|---|---|

| -H (Piperidine) | Unsubstituted | Baseline for steric and electronic effects. |

| -CH₃ (3-Methylpiperidine) | Small, non-polar alkyl | Minor steric bulk; increases lipophilicity. |

| -Ph (3-Phenylpiperidine) | Bulky, rigid, aromatic | Significant steric influence; potential for π-stacking interactions. |

| -CH₂CH₂OCH₃ | Flexible, polar, H-bond acceptor | Increases polarity and aqueous solubility; potential for H-bonding; flexible side chain can adopt multiple conformations to fit a binding pocket. |

| -COOH (Nipecotic acid) | Anionic, H-bond donor/acceptor | High polarity; capable of forming salt bridges and strong H-bonds. |

Q & A

Basic: What are the recommended storage conditions for 3-(2-Methoxyethyl)piperidine hydrochloride to ensure stability?

Answer:

The compound should be stored in a dry environment at 2–8°C to prevent degradation or unintended reactions. Avoid exposure to moisture, dust, and aerosols, as these can compromise stability . Use airtight containers to minimize oxidation or hydrolysis. For long-term storage, consider inert gas purging (e.g., nitrogen) to reduce reactivity with atmospheric oxygen . Regularly monitor storage conditions using temperature logs and stability-indicating assays (e.g., HPLC or NMR).

Basic: What personal protective equipment (PPE) is essential when handling this compound?

Answer:

- Respiratory protection: Use NIOSH-approved P95 respirators for dust control or OV/AG/P99 cartridges if volatile components are suspected .

- Eye protection: EN 166-compliant goggles or face shields to prevent splashes .

- Gloves: Nitrile or neoprene gloves (tested for permeation resistance) .

- Lab coat/apron: Chemical-resistant materials (e.g., Tyvek) to avoid skin contact .

- Ventilation: Conduct work in a fume hood with ≥0.5 m/s airflow to minimize inhalation risks .

Advanced: How can researchers design toxicity studies given the lack of existing toxicological data?

Answer:

- In vitro screening: Start with cell viability assays (e.g., MTT or LDH release) in hepatic (HepG2) and renal (HEK293) cell lines to assess acute cytotoxicity .

- In vivo models: Proceed to rodent studies (OECD 423 guidelines) using graded doses (10–1000 mg/kg) to determine LD50 and organ-specific toxicity .

- Mechanistic studies: Evaluate oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) and histopathology .

- Extrapolation: Compare structural analogs (e.g., piperidine derivatives) with known toxicity profiles to infer potential risks .

Advanced: What synthetic routes are available for piperidine derivatives, and how can they be optimized?

Answer:

- Core strategies:

- Process optimization:

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- Chromatography: HPLC (C18 column, 0.1% TFA in acetonitrile/water) or GC-MS for volatile impurities .

- Spectroscopy: 1H/13C NMR (D2O or DMSO-d6) to confirm structural integrity; FT-IR for functional group analysis .

- Elemental analysis: Validate C, H, N, Cl content (±0.3% theoretical) .

- Melting point: Determine consistency with literature values (if available) .

Advanced: How to address discrepancies in stability data from different sources?

Answer:

- Comparative testing: Replicate conflicting conditions (e.g., temperature, humidity) and analyze degradation products via mass spectrometry .

- Accelerated stability studies: Use stress conditions (40°C/75% RH) per ICH Q1A guidelines to predict shelf life .

- Cross-reference analogs: Apply Arrhenius equation to extrapolate stability from structurally similar compounds .

Advanced: What strategies predict ecological impact when ecotoxicity data is unavailable?

Answer:

- QSAR modeling: Use tools like EPI Suite to estimate biodegradability (BIOWIN), bioaccumulation (BCF), and aquatic toxicity .

- Microcosm studies: Assess soil mobility and microbial degradation in simulated environments .

- Read-across approach: Leverage data from piperidine derivatives with documented ecotoxicity (e.g., log Kow, EC50 for Daphnia) .

Basic: Are there known incompatible materials or conditions to avoid during experimentation?

Answer:

- Avoid: Strong oxidizers (e.g., peroxides, HNO3), bases, or elevated temperatures (>100°C) to prevent decomposition .

- Reactivity hazards: Potential release of HCl gas under acidic conditions; use neutral buffers (pH 6–8) .

- Storage: Separate from hygroscopic or reactive compounds (e.g., anhydrides) .

Advanced: How to extrapolate reactivity data from similar piperidine derivatives?

Answer:

- Structural analysis: Compare substituent effects (e.g., methoxy vs. methyl groups) on electron density and steric hindrance .

- Computational modeling: Use DFT calculations (Gaussian, ORCA) to predict reaction pathways or transition states .

- Benchmark reactions: Test small-scale analogs (e.g., 3-methoxy piperidines) under identical conditions to infer behavior .

Basic: What first-aid measures are recommended for accidental exposure?

Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye exposure: Rinse with saline or water for ≥15 minutes; seek ophthalmologic evaluation .

- Ingestion: Do not induce vomiting; administer activated charcoal (1 g/kg) if advised by poison control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.